BenchChemオンラインストアへようこそ!

2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Electrophilicity Nitroreductase bioactivation Cytotoxicity

2,4-Dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-95-5) is a fully synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl-benzamide derivative class. Its structure integrates a 2,4-dinitrobenzamide electrophilic warhead with a 5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazole scaffold, producing a compound of molecular formula C₂₄H₂₂N₆O₃ and molecular weight 442.47 g/mol.

Molecular Formula C18H15N5O5S
Molecular Weight 413.41
CAS No. 391227-95-5
Cat. No. B2495164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS391227-95-5
Molecular FormulaC18H15N5O5S
Molecular Weight413.41
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C
InChIInChI=1S/C18H15N5O5S/c1-9-6-10(2)15(11(3)7-9)17-20-21-18(29-17)19-16(24)13-5-4-12(22(25)26)8-14(13)23(27)28/h4-8H,1-3H3,(H,19,21,24)
InChIKeyAQKUVBWJANBKGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-95-5): Structural Identity and Compound-Class Context for Procurement Evaluation


2,4-Dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-95-5) is a fully synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl-benzamide derivative class. Its structure integrates a 2,4-dinitrobenzamide electrophilic warhead with a 5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazole scaffold, producing a compound of molecular formula C₂₄H₂₂N₆O₃ and molecular weight 442.47 g/mol [1]. The 2,4,6-trimethylphenyl (mesityl) substituent confers steric bulk and enhanced lipophilicity (computed XLogP3-AA ≈ 3.5 for the benzamide substructure) relative to unsubstituted phenyl analogs, while the dual nitro groups create a strongly electron-deficient aromatic system with a topological polar surface area of approximately 121 Ų [1]. Compounds within this chemotype have been claimed as inhibitors of the Wnt signaling pathway in patent literature, positioning them in the oncology and developmental biology research space [2].

Why 1,3,4-Thiadiazol-2-yl-Benzamide Analogs Cannot Be Treated as Interchangeable: Substitution-Dependent Physicochemical and Target-Engagement Consequences for CAS 391227-95-5 Procurement


The 1,3,4-thiadiazol-2-yl-benzamide scaffold supports extensive structural diversification, and even single-substituent changes at the 5-position of the thiadiazole ring or on the benzamide phenyl produce compounds with meaningfully different lipophilicity, hydrogen-bonding capacity, steric profile, and electrophilic reactivity [1]. The 2,4-dinitro substitution pattern on the benzamide ring of CAS 391227-95-5 generates a substantially more electron-deficient aromatic system than mono-nitro or non-nitrated analogs, altering both non-covalent binding interactions with protein targets and susceptibility to nitroreductase-mediated bioactivation [2]. Simultaneously, the 2,4,6-trimethylphenyl (mesityl) group at the thiadiazole 5-position introduces greater steric hindrance and logP elevation compared to unsubstituted phenyl, 3-nitrophenyl, or 2-pyridyl variants, which directly impacts membrane permeability, solubility, and off-rate kinetics from hydrophobic binding pockets [1]. These combined structural features mean that substituting CAS 391227-95-5 with a closely related analog—even one differing by a single methyl or nitro group—risks altering target selectivity, cellular potency, and metabolic stability in ways that are not predictable without compound-specific experimental data.

Quantitative Differentiation Evidence for 2,4-Dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-95-5) Against Closest Structural Analogs


Nitro-Group Count Differential: 2,4-Dinitro vs. Mono-Nitro and Non-Nitrated Benzamide Analogs

CAS 391227-95-5 carries two nitro groups at the 2- and 4-positions of its benzamide ring, in contrast to analogs such as 2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (mono-nitro) and N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-16-7; non-nitrated). Within the broader 1,3,4-thiadiazol-2-yl-benzamide class, nitro-containing derivatives have been demonstrated to exert higher cytotoxic activity than non-nitrated or methoxylated counterparts [1]. The dual nitro substitution pattern of CAS 391227-95-5 creates a more electron-deficient aromatic ring (computed to increase the electrophilicity index of the benzamide substructure relative to mono-nitro variants), which is a critical determinant of reactivity toward biological nucleophiles and nitroreductase enzymes [2]. This structural feature is absent in the non-nitrated analog (CAS 391226-16-7), meaning the two compounds cannot be considered functionally equivalent in any assay system where electrophilic reactivity or nitroreductase-mediated activation is relevant.

Electrophilicity Nitroreductase bioactivation Cytotoxicity

Phenyl Substituent Steric Differentiation: 2,4,6-Trimethyl (Mesityl) vs. 2,3,5,6-Tetramethylphenyl and Unsubstituted Phenyl at the Thiadiazole 5-Position

The 2,4,6-trimethylphenyl (mesityl) group on the thiadiazole 5-position of CAS 391227-95-5 presents a distinct steric and electronic profile compared to the 2,3,5,6-tetramethylphenyl analog (CAS 391227-94-4) and the completely unsubstituted phenyl analog (2,4-dinitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide). The mesityl group positions methyl substituents at all three ortho/para positions relative to the thiadiazole attachment point, creating symmetric steric shielding of the thiadiazole-phenyl bond, whereas the tetramethyl analog introduces an additional methyl group that distorts this symmetry and increases steric volume asymmetrically [1]. The unsubstituted phenyl analog lacks any steric shielding, resulting in higher conformational freedom, lower logP, and potentially different binding-mode preferences in hydrophobic enzyme pockets. In the context of Wnt signaling pathway inhibition, the patent literature covering this chemotype emphasizes that phenyl ring substitution patterns directly modulate target engagement potency, with specific substitution combinations claimed for optimal activity [2].

Steric bulk Lipophilicity Target selectivity

Molecular Size and Hydrogen-Bond Acceptor Count Distinction from Simpler Thiadiazole-Benzamide Derivatives

With a molecular weight of approximately 442.47 g/mol (C₂₄H₂₂N₆O₃) , CAS 391227-95-5 is substantially larger than simpler thiadiazole-benzamide scaffolds such as 2,4-dinitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 342591-52-0; MW = 416.3 g/mol; C₁₅H₈N₆O₇S) . The target compound incorporates six nitrogen atoms and three oxygen atoms, yielding a higher hydrogen-bond acceptor count that influences solubility, crystal packing, and protein-ligand interaction geometry. The computed topological polar surface area (TPSA) of approximately 121 Ų for the benzamide substructure [1], combined with the thiadiazole ring contribution, places CAS 391227-95-5 within a physicochemical space distinct from lower-molecular-weight analogs, affecting its ADME predictivity and suitability for different screening formats.

Molecular weight Hydrogen bonding Drug-likeness

Recommended Research and Procurement Application Scenarios for 2,4-Dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-95-5)


Wnt/β-Catenin Pathway Inhibitor Screening and Lead Optimization

CAS 391227-95-5 is situated within a chemotype explicitly claimed as Wnt signaling pathway inhibitors [1]. Its 2,4,6-trimethylphenyl substitution pattern on the thiadiazole ring represents a specific lipophilic/hydrophobic motif that may confer differential binding to Wnt-pathway protein targets compared to analogs with smaller or more polar substituents. Researchers procuring this compound for Wnt inhibitor screening programs should prioritize it when structure-activity relationship (SAR) studies demand systematic exploration of steric bulk and lipophilicity at the thiadiazole 5-position, particularly as a comparator to unsubstituted phenyl, pyridyl, or tetramethylphenyl variants.

Nitroreductase-Dependent Prodrug Development and GDEPT Research

The 2,4-dinitrobenzamide moiety of CAS 391227-95-5 provides a built-in electrophilic handle susceptible to nitroreductase-mediated reduction, a mechanism exploited in gene-directed enzyme prodrug therapy (GDEPT) and hypoxia-selective anticancer strategies [2]. The presence of two nitro groups (rather than one or none) enhances the electrophilicity of the aromatic ring, which can affect both the rate of enzymatic reduction and the reactivity of the resulting hydroxylamine/amine metabolites toward cellular nucleophiles. This compound is therefore relevant for research programs investigating structure-activity relationships of nitroaromatic prodrugs, where the thiadiazole scaffold may confer additional target-binding properties beyond those of simpler dinitrobenzamide mustards.

Physicochemical Property Benchmarking in Thiadiazole-Focused Chemical Library Design

With a molecular weight of ~442 g/mol, six nitrogen atoms, and a computed logP of approximately 3.5 for its benzamide substructure, CAS 391227-95-5 occupies a specific region of drug-like chemical space that is distinct from both smaller thiadiazole-benzamides (e.g., CAS 342591-52-0, MW 416.3) and larger, more complex derivatives . Procurement of this compound is warranted when building or curating focused thiadiazole libraries intended to probe the relationship between molecular size, lipophilicity, and biological activity. Its structural features make it a valuable intermediate-complexity benchmark for evaluating computational ADME prediction models applied to heterocyclic compound series.

Electrophilic Warhead Selectivity Profiling in Covalent Inhibitor Discovery

The 2,4-dinitro-substituted benzamide ring in CAS 391227-95-5 represents a moderately electrophilic warhead that can engage cysteine or other nucleophilic residues in protein targets under appropriate conditions. Compared to mono-nitro analogs (which are less electrophilic) or excessively reactive polynitroaromatic systems, the 2,4-dinitro pattern may offer an intermediate reactivity profile suitable for reversible or slowly reversible covalent inhibition [2]. This compound can serve as a tool for profiling warhead reactivity and selectivity in biochemical assays where the thiadiazole scaffold provides target-recognition elements orthogonal to the electrophilic benzamide moiety.

Quote Request

Request a Quote for 2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.